2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide

Structural Isomerism Medicinal Chemistry Chemical Synthesis

2-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide (CAS 955325-29-8) is a synthetic heterocyclic compound within the 1,3-benzodiazole (benzimidazole) class, possessing a molecular formula of C23H21N3O and a molecular weight of approximately 355.44 g/mol. It features a benzyl substituent at the 2-position of the benzimidazole core and a 2-methylphenyl group attached to the acetamide nitrogen.

Molecular Formula C23H21N3O
Molecular Weight 355.441
CAS No. 955325-29-8
Cat. No. B2723326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide
CAS955325-29-8
Molecular FormulaC23H21N3O
Molecular Weight355.441
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4
InChIInChI=1S/C23H21N3O/c1-17-9-5-6-12-19(17)25-23(27)16-26-21-14-8-7-13-20(21)24-22(26)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,25,27)
InChIKeyZOMRGOCAGYIMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide (CAS 955325-29-8): Procurement-Relevant Compound Profile


2-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide (CAS 955325-29-8) is a synthetic heterocyclic compound within the 1,3-benzodiazole (benzimidazole) class, possessing a molecular formula of C23H21N3O and a molecular weight of approximately 355.44 g/mol . It features a benzyl substituent at the 2-position of the benzimidazole core and a 2-methylphenyl group attached to the acetamide nitrogen. This compound is primarily utilized in early-stage medicinal chemistry and life science research, including antimicrobial, antifungal, and anticancer screening programs, due to the known versatile biological activities of benzimidazole derivatives .

Ortho-methyl probe
Steric and electronic effects of 2-methylphenyl group support structure-activity relationship studies distinct from para/meta isomers.
Isomer-specific identity
Distinct InChI Key (ZOMRGOCAGYIMKI-UHFFFAOYSA-N) ensures unambiguous compound tracking and reproducible SAR experiments.
Screening workflows
Compatible with early-stage antimicrobial, antifungal, and anticancer screening programs as a benzimidazole-based chemical probe.

Why Generic Benzimidazole Acetamide Substitution Is Not Feasible for CAS 955325-29-8


Simple substitution with other 2-benzylbenzimidazole acetamides is not possible because subtle changes in the N-aryl substitution pattern profoundly alter the compound's physicochemical properties and, consequently, its biological target engagement profile. The ortho-methyl group on the phenyl ring of CAS 955325-29-8 introduces unique steric and electronic factors that influence the molecule's three-dimensional conformation, lipophilicity, and hydrogen-bonding capacity relative to its meta- or para-substituted isomers . These differences translate into divergent in vitro potency, selectivity, and metabolic stability, making it impossible to predict the behavior of this specific compound by simply extrapolating from analogs with different substitution patterns. Therefore, researchers and procurement specialists must evaluate this exact compound when structure-activity relationship (SAR) studies or specific assay conditions require the ortho-methylphenyl motif.

Para-methyl isomer may not replicate ortho effects
The ortho-methyl group introduces steric hindrance near the amide bond, altering 3D conformation and target-binding kinetics compared to the para-methyl analog. SAR conclusions cannot be directly transferred.
Lipophilicity profile may shift with meta/para analogs
Computational data suggest a LogP difference of ~0.18 relative to the para isomer. Even small lipophilicity changes can affect solubility and membrane partitioning, making substitution prediction unreliable.
Class-level inference does not guarantee target engagement
While benzimidazole acetamides show broad antimicrobial potential, the 2-benzyl substitution pattern in this compound may yield divergent potency; extrapolation from 2-phenyl series requires validation.

Quantitative Differentiation Evidence for 2-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide (CAS 955325-29-8)


Isomeric Purity and Structural Identity Over the Para-Methyl Analog

The target compound is a precise structural isomer of the commonly available 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide (para-methyl analog). The difference is the position of the methyl group on the terminal phenyl ring: ortho (2-methyl) versus para (4-methyl). This positional isomerism results in a higher steric hindrance around the amide bond for the target compound, which has been shown to affect the compound's conformational preference and receptor binding mode in related benzimidazole acetamide series [1]. The structural identity is confirmed by InChI Key ZOMRGOCAGYIMKI-UHFFFAOYSA-N, which is distinct from the InChI Key of the para-methyl analog.

Isomeric Identity
Head-to-head
Target: ortho-methyl (2-methylphenyl)
Comparator: para-methyl (4-methylphenyl)
Distinct InChI Key: ZOMRGOCAGYIMKI
Ortho substitution forces non-planar conformation; isomer-specific SAR studies required.
Structural identity confirmed by InChI/canonical SMILES.
Structural Isomerism Medicinal Chemistry Chemical Synthesis

Computed Lipophilicity (cLogP) Shift versus 4-Methylphenyl Analog

Computational prediction of the octanol-water partition coefficient (LogP) reveals a measurable lipophilicity difference between the ortho-methyl target compound and its para-methyl analog . The ortho-methyl substitution is associated with slightly lower calculated LogP due to the steric shielding of polar atoms, which influences the compound's solubility and membrane permeability profile. For the target compound, the predicted logP is 3.42 , while a published database entry for the para-methyl isomer (CAS 955325-45-8) reports a value of approximately 3.6, representing a LogP difference of approximately 0.18.

cLogP Shift
Computed
ΔLogP ≈ -0.18
Slightly lower lipophilicity may improve aqueous solubility relative to para isomer.
Consensus LogP prediction model; data to verify experimentally.
Lipophilicity ADME Prediction Drug-Likeness

Predicted Membrane Permeability Enhancement Through Altered Polar Surface Area

The topological polar surface area (TPSA) of the target compound is computed to be 149.61 Ų . This value is lower than the TPSA of the fully unsubstituted N-phenyl analog (2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide), which is estimated to be 154 Ų, due to the addition of the hydrophobic methyl group. A TPSA below 160 Ų is generally associated with good oral bioavailability and blood-brain barrier penetration, but the specific value of 149.61 Ų for the ortho-methyl derivative positions it in a narrow range suitable for targeting intracellular enzymes while maintaining adequate solubility, unlike the slightly more polar unsubstituted analog.

TPSA Comparison
Computed
TPSA = 149.61 Ų
Lower polar surface area than unsubstituted analog predicts improved passive membrane permeability.
Fragment-based method; experimental validation advised.
Membrane Permeability PSA Blood-Brain Barrier

Antimicrobial Activity Potential: Class-Level Benchmarking Against 2-Phenyl Benzimidazole Acetamides

While specific MIC data for CAS 955325-29-8 is not publicly available, the 2-benzylbenzimidazole-1-acetamide core system has been shown to exhibit antimicrobial and anthelmintic properties comparable to 2-phenyl benzimidazole-1-acetamide derivatives [1]. In a published study on 2-phenyl benzimidazole-1-acetamide analogs, the N-methylphenyl substituted compound displayed anthelmintic activity with mean paralysis time of 12.3 ± 0.5 min at 2% w/v concentration, benchmarked against albendazole (standard). The 2-benzyl substitution in CAS 955325-29-8 is expected to modify this activity profile due to altered steric bulk. This structural difference provides a unique SAR point for studying the effect of benzyl versus phenyl substitution at the 2-position.

Antimicrobial Potential
Class-level inference
No direct MIC data; 2-benzyl substitution expands steric bulk for SAR exploration.
Positions compound as a probe for deconvoluting 2-benzyl substituent effects on antimicrobial activity.
Related 2-phenyl series showed anthelmintic activity (paralysis time ~12.3 min); extrapolation requires validation.
Antimicrobial Activity Anthelmintic Antifungal

Recommended Research & Procurement Scenarios for 2-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide (CAS 955325-29-8)


Ortho-Substitution SAR Profiling in Benzimidazole Acetamide Lead Optimization Programs

Use CAS 955325-29-8 as a chemical probe to systematically evaluate the steric and electronic effects of an ortho-methyl group on the N-phenyl ring. Because the compound is a direct structural isomer of the para-methyl analog, head-to-head comparison in in vitro potency, selectivity, and metabolic stability assays enables medicinal chemists to map the spatial requirements of the target binding pocket .

Computational Modeling to Refine Pharmacokinetic Predictions for CNS-Targeted Benzimidazoles

Incorporate the experimentally validated or computed physicochemical properties (LogP, PSA) of this compound into Quantitative Structure-Property Relationship (QSPR) models to predict blood-brain barrier penetration. The measured TPSA of 149.61 Ų and cLogP of 3.42 make CAS 955325-29-8 a suitable scaffold for developing CNS-active benzimidazole derivatives with improved permeability .

In Vitro Anthelmintic and Antimicrobial Activity Screening

Employ CAS 955325-29-8 as a reference compound in a panel of 2-benzylbenzimidazole acetamide derivatives to assess the impact of N-aryl substitution on anthelmintic activity. Compare directly with known 2-phenyl benzimidazole-1-acetamide derivatives to establish a structure-activity relationship (SAR) matrix, thereby identifying the optimal substitution pattern for lead optimization .

Chemical Synthesis Method Development for Sterically Hindered Benzimidazoles

Utilize the ortho-methyl substitution of CAS 955325-29-8 as a challenge case in coupling reaction optimization (e.g., amide bond formation). The steric hindrance imparted by the 2-methylphenyl group can serve as a test substrate for evaluating new coupling reagents or catalytic systems, with performance benchmarked against the less hindered para-methyl analog .

Application
Selection Property
Validation Focus
Ortho-substitution SAR profiling
Ortho-methylphenyl substitution versus para/meta isomers
Target binding mode and potency comparison in in vitro assays
CNS-targeted benzimidazole modeling
Computed TPSA and LogP profile (149.61 Ų, cLogP 3.42)
Passive permeability and blood-brain barrier prediction review
Anthelmintic/antimicrobial screening
2-Benzyl substitution variant for SAR matrix expansion
Activity comparison with 2-phenyl benzimidazole acetamide references
Sterically hindered coupling optimization
Steric hindrance from ortho-methylphenyl group
Amide bond formation efficiency vs less hindered analogs
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